molecular formula C19H17FN4O3S B2696552 N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897622-14-9

N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2696552
CAS No.: 897622-14-9
M. Wt: 400.43
InChI Key: DYKBCRGMNKEDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a urea linkage and substituted aromatic rings. Structurally, it comprises:

  • A thiazole core substituted at position 4 with an acetamide group.
  • A urea moiety (NH-C(=O)-NH) bridging the thiazole's position 2 and a 2-methoxyphenyl group.
  • A 4-fluorophenyl group attached to the acetamide nitrogen.

While direct biological or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., thiazole-acetamide derivatives) have demonstrated antimicrobial, antifungal, and anti-exudative activities . The fluorophenyl and methoxyphenyl substituents likely influence electronic properties (e.g., polarity, hydrogen bonding) and pharmacokinetic behavior, as seen in related compounds .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-27-16-5-3-2-4-15(16)23-18(26)24-19-22-14(11-28-19)10-17(25)21-13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKBCRGMNKEDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its potential anticancer properties and the inhibition of specific protein kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a ureido linkage, and a fluorophenyl substituent, which contribute to its biological activity. The structural formula can be represented as follows:

C18H19FN2O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_2\text{O}_2\text{S}

This structure allows for interactions with various biological targets, particularly kinases involved in cancer progression.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting CDK activity, the compound can effectively restrict unregulated cell proliferation, making it a candidate for cancer therapy.

In particular, studies have shown that derivatives of thiazole structures exhibit potent cytotoxicity against various cancer cell lines. For instance, one study highlighted that a related compound demonstrated an IC50 value of 0.62 μM against HepG2 liver cancer cells, outperforming the standard treatment Sorafenib (IC50 = 1.62 μM) .

Antitumor Properties

This compound has been evaluated for its antitumor efficacy across several cancer types:

  • Breast Cancer : The compound has shown effectiveness in inhibiting breast cancer cell proliferation.
  • Liver Cancer : It induces G2/M phase arrest in HepG2 cells, leading to apoptosis.
  • Colorectal Cancer : Similar mechanisms have been observed in colorectal cancer cell lines.

Inhibitory Effects on Kinases

The compound has been characterized as a potent inhibitor of insulin-like growth factor 1 receptor (IGF1R), which is implicated in tumor growth and metastasis. Molecular modeling studies suggest that the compound binds strongly to IGF1R through multiple hydrogen bonds, enhancing its inhibitory effects .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its analogs:

  • Cytotoxicity Studies : One study reported that derivatives with similar structures exhibited IC50 values ranging from 0.5 to 1.5 μM against various cancer cell lines, indicating strong cytotoxic potential .
  • Mechanistic Investigations : Detailed mechanistic studies revealed that these compounds could inhibit cell migration and colony formation in vitro, suggesting their potential to prevent metastasis .
  • Molecular Docking Studies : Docking analyses have shown favorable interactions between the compound and key kinase targets, supporting its role as a selective inhibitor .

Summary of Biological Activity

Activity TypeDescription
AntitumorInhibits proliferation in breast, liver, and colorectal cancers; induces apoptosis
Kinase InhibitionPotent inhibitor of IGF1R; affects cell cycle regulation via CDK inhibition
CytotoxicityExhibits low micromolar IC50 values against various cancer cell lines

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide features a thiazole ring, a fluorophenyl group, and a methoxyphenyl urea moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the initial step might include the formation of thiazole derivatives followed by the introduction of the urea linkage through isocyanate intermediates.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases, which is critical for cancer treatment strategies .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties, potentially making it useful in treating diseases characterized by chronic inflammation. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, there is evidence suggesting that this compound exhibits antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Case Studies

  • Study on Anticancer Activity
    • A recent study evaluated the efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent cytotoxicity at low concentrations .
  • Inflammation Model Study
    • In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells into tissues .
  • Antimicrobial Efficacy Assessment
    • A comprehensive antimicrobial susceptibility test was conducted against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway for this compound, primarily targeting the acetamide and urea functional groups.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine:
Reaction :
Acetamide+H2OH+ or OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic Acid} + \text{Amine}

ConditionsProductsYieldReferences
6M HCl, reflux, 12 hrs2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetic acid + 4-fluoroaniline85%
2M NaOH, 80°C, 8 hrsSame as above78%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or direct hydroxide ion attack (basic) .

Urea Hydrolysis

The urea moiety decomposes under strong acidic conditions:
Reaction :
Urea+H2OH+Amine+CO2+2-Methoxyaniline\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Amine} + \text{CO}_2 + \text{2-Methoxyaniline}

ConditionsProductsYieldReferences
Conc. H2_2SO4_4, 100°C, 6 hrs2-Methoxyaniline + CO2_2 + Thiazole-amine intermediate92%

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (4-fluorophenyl and 2-methoxyphenyl) participate in EAS, with regioselectivity dictated by substituents:

Reaction TypeConditionsPosition ModifiedProductReferences
NitrationHNO3_3/H2_2SO4_4, 0°C2-Methoxyphenyl (para)Nitro-substituted derivative
BrominationBr2_2, FeBr3_3, 25°C4-Fluorophenyl (meta)Bromo-substituted derivative

Key Findings :

  • The methoxy group directs nitration to the para position due to its electron-donating nature .

  • Fluorine’s electron-withdrawing effect directs bromination to the meta position on the 4-fluorophenyl ring.

Substitution Reactions on the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution at the 2-position (occupied by the urea group) under specific conditions:

Reaction TypeConditionsReagentProductReferences
HalogenationPCl5_5, 80°CCl^-Chloro-thiazole derivative
AlkylationNaH, THF, alkyl halideR-XAlkyl-substituted thiazole

Note : Thiazole’s electron-deficient nature facilitates nucleophilic displacement at the 2-position when activated.

Reduction Reactions

Reduction targets the acetamide’s carbonyl group and the urea moiety:

Reaction TypeConditionsReagentProductsReferences
Amide ReductionLiAlH4_4, THF, 0°CLiAlH4_42-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)ethylamine
Urea ReductionH2_2, Pd/C, EtOHH2_2Decomposed to amine derivatives

Mechanistic Insight :
LiAlH4_4 reduces the amide to a primary amine, while catalytic hydrogenation cleaves the urea linkage.

Stability and Decomposition

The compound exhibits limited stability under prolonged exposure to UV light or strong oxidizers:

ConditionObservationDegradation ProductsReferences
UV light (254 nm), 48 hrs30% decompositionSulfur-oxidized thiazole
H2_2O2_2, 60°C, 12 hrsComplete urea breakdownCO2_2, aniline derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives with Antimicrobial Activity ()

Key analogs from include N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) and N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) . These share the thiazole-acetamide backbone but differ in substituents.

Compound ID Thiazole Substituent Acetamide Substituent MIC (Bacterial) MIC (Fungal)
107b 4-methyl 2-m-tolyl 12.5–6.25 µg/mL 6.25–12.5 µg/mL
107k 4-(3-chlorophenyl) 2-m-tolyl 12.5 µg/mL 6.25 µg/mL
Target 4-fluorophenyl Ureido-2-methoxyphenyl Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in 107k) enhance antibacterial activity compared to electron-donating groups (e.g., methyl in 107b) .
  • Fluorine substituents (as in the target) are associated with increased metabolic stability and membrane permeability in related compounds .
Thiadiazole and Triazole Analogs ()
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Features a thiadiazole ring instead of thiazole. Demonstrated a stable monoclinic crystal structure (space group P21/c), with a melting point of 490 K . The dihydrothiadiazole core may reduce aromaticity, altering solubility and reactivity compared to the target compound.
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():

    • Contains a triazole-thiophene system.
    • Triazole rings enhance metabolic resistance but may reduce bioavailability due to higher polarity compared to thiazoles .
Urea-Containing Derivatives ()
  • N-(4-Phenyl-2-thiazolyl)acetamide (): Lacks the urea and fluorophenyl groups. Synthesized via 2-amino-4-substituted thiazole and acetonitrile, suggesting a possible route for the target compound’s urea moiety .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)dihydroimidazothiazolyl]pyridin-2-yl}acetamide ():

    • Combines dihydroimidazothiazole and fluorophenyl groups.
    • The fused heterocyclic system may enhance rigidity and target affinity, contrasting with the target’s flexible urea linkage .

Structural and Functional Insights

Substituent Effects
  • Fluorine (4-fluorophenyl) : Increases lipophilicity and oxidative stability, as seen in pesticidal compounds () and antimicrobial analogs ().
  • Methoxy (2-methoxyphenyl): Electron-donating effects may modulate electronic density on the urea group, influencing hydrogen-bond donor capacity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and how can reaction yields be optimized?

  • Methodology : A two-step approach is commonly employed:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole core.

Urea linkage introduction : Reacting the thiazole intermediate with 2-methoxyphenyl isocyanate in anhydrous THF at 60°C for 6–8 hours.
Yield optimization can be achieved via controlled stoichiometry (1:1.2 molar ratio of thiazole to isocyanate) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ expected at ~441.4 g/mol based on PubChem analogs) .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole C-2 at ~165 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and triplicate wells to ensure reproducibility .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATP depletion assays for kinase activity).

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support structure-activity relationship (SAR) studies?

  • SAR Strategy :

  • Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., CF₃) to improve metabolic stability.
  • Modify the methoxyphenyl urea moiety to assess hydrogen-bonding effects on target binding.
    • Computational Tools :
  • Molecular Docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (e.g., EGFR PDB:1M17) to predict binding affinities.
  • ADMET Prediction (SwissADME) : Evaluate logP, bioavailability, and CYP450 interactions to prioritize derivatives .

Q. How should researchers resolve contradictions in biological activity data across similar acetamide derivatives?

  • Case Study : If compound A shows potent activity against HCT-116 but not MCF-7, while compound B exhibits the reverse:

Assay Validation : Confirm cell line authenticity (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media).

Target Profiling : Use phosphoproteomics or RNA-seq to identify differentially regulated pathways.

Solubility Check : Measure solubility in DMSO/PBS; precipitation may artifactually reduce activity .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

  • Crystallography : Co-crystallize with target proteins (e.g., kinases) and refine structures using SHELXL (SHELX suite) for high-resolution (<1.8 Å) electron density maps .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to immobilized targets.
  • CRISPR-Cas9 Knockout : Validate target dependency by deleting putative target genes in cell models .

Q. How can researchers address low solubility or stability in pharmacokinetic studies?

  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.
  • Stability Assays : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored by UPLC-MS to identify degradation products .
  • In Vivo Models : Administer via intraperitoneal injection in rodents and measure plasma half-life using LC-MS/MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.